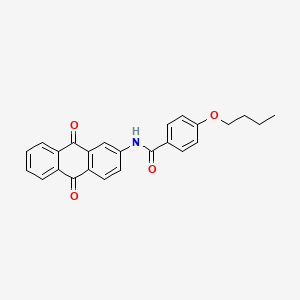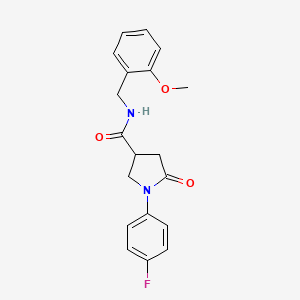
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. It blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation and other forms of synaptic plasticity. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to be more potent and selective than other NMDA receptor antagonists such as MK-801 and APV.
Biochemical and Physiological Effects
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to have several biochemical and physiological effects, including the inhibition of NMDA receptor-mediated synaptic currents, the suppression of long-term potentiation, and the impairment of spatial memory and learning in animal models. It has also been reported to have neuroprotective effects in ischemic and excitotoxic brain injury models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in lab experiments include its potency and selectivity as an NMDA receptor antagonist, its ability to block NMDA receptor-mediated currents in cultured neurons and brain slices, and its neuroprotective effects in various models of brain injury. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, including the investigation of its effects on other glutamate receptors and ion channels, the development of more potent and selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative and psychiatric disorders. Additionally, the use of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in combination with other drugs or therapies may enhance its neuroprotective and therapeutic effects.
Synthesemethoden
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be synthesized by reacting 4-(octahydro-1(2H)-quinolinylmethyl)aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the N-methylation of the amine group to yield N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline as a white crystalline solid. The purity and yield of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block NMDA receptor-mediated currents in cultured neurons and brain slices, indicating its potency and selectivity as an NMDA receptor antagonist. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has also been used to investigate the involvement of the NMDA receptor in synaptic plasticity, long-term potentiation, and memory formation.
Eigenschaften
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-19(2)17-11-9-15(10-12-17)14-20-13-5-7-16-6-3-4-8-18(16)20/h9-12,16,18H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDXXVOTCVJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426660 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)


![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)